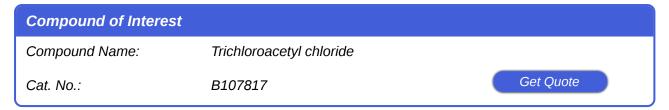




# Application Notes and Protocols: Acylation of Amines with Trichloroacetyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

electrophilic and susceptible to nucleophilic attack by amines.[1]

#### Introduction

The acylation of amines with **trichloroacetyl chloride** is a robust and widely utilized transformation in organic synthesis. This reaction forms a stable trichloroacetamide linkage, which serves as a key functional group in various applications, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. The resulting trichloroacetamide moiety can also act as a versatile intermediate for further chemical modifications. **Trichloroacetyl chloride** is a highly reactive acylating agent due to the strong electron-withdrawing effect of the three chlorine atoms, which makes the carbonyl carbon highly

These application notes provide detailed experimental procedures for the N-trichloroacetylation of a range of primary and secondary amines under various reaction conditions.

## **Data Presentation**

The following tables summarize the reaction conditions and yields for the acylation of various amines with **trichloroacetyl chloride** and its close analog, chloroacetyl chloride, which often follows similar reaction principles.



# **Table 1: Trichloroacetylation of Primary and Secondary Amines**



Entry	Amine	Product	Reaction Conditions	Yield (%)	Reference
1	Butylamine	N-Butyl-2,2,2- trichloroaceta mide	In situ generation from TCE, O <sub>2</sub> , UV, 70°C, 1 h	97	[2][3]
2	Benzylamine	N-Benzyl- 2,2,2- trichloroaceta mide	In situ generation from TCE, O <sub>2</sub> , UV, 120°C, 1 h	60	[2][3]
3	Cyclohexyla mine	N- Cyclohexyl- 2,2,2- trichloroaceta mide	In situ generation from TCE, O <sub>2</sub> , UV	85	[3][4]
4	Piperidine	1-(2,2,2- trichloroacetyl )piperidine	In situ generation from TCE, O <sub>2</sub> , UV	86	[2]
5	Aniline (as HCl salt)	N-Phenyl- 2,2,2- trichloroaceta mide	In situ generation from TCE, O <sub>2</sub> , UV, 80°C, 2 h	59	[2][3]
6	Isopropylami ne (as HCI salt)	N-Isopropyl- 2,2,2- trichloroaceta mide	In situ generation from TCE, O <sub>2</sub> , UV	31	[3]



tert- 7 Butylamine (as HCl salt	N-tert-Butyl- 2,2,2- trichloroaceta mide	In situ generation from TCE, O <sub>2</sub> , UV	71	[3]	
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TCE: Tetrachloroethylene

**Table 2: Acylation of Amines with Chloroacetyl Chloride** 

(Illustrative examples)

Entry	Amine	Base (equiv.)	Solvent	Temper ature	Time	Yield (%)	Referen ce
1	Aniline	-	Phosphat e Buffer	Room Temp.	15 min	92	[5]
2	4- Methylani line	-	Phosphat e Buffer	Room Temp.	15 min	94	[5]
3	4- Methoxy aniline	-	Phosphat e Buffer	Room Temp.	15 min	95	[5]
4	Benzyla mine	-	Phosphat e Buffer	Room Temp.	20 min	93	[5]
5	Aniline	DBU (0.2)	THF	0°C to Room Temp.	3 h	86	[6][7]
6	Substitut ed Anilines	Triethyla mine	Benzene	Reflux	2 h	-	
7	L- prolinami de	Sodium 2- ethylhexa noate	t-Butyl methyl ether	-15°C	75 min	-	[8]



DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF: Tetrahydrofuran

# **Experimental Protocols**

# Protocol 1: General Procedure for Acylation of Amines with Trichloroacetyl Chloride in an Organic Solvent

This protocol describes a standard procedure for the acylation of primary and secondary amines using a tertiary amine base as an acid scavenger.

#### Materials:

- Amine (1.0 equiv)
- Trichloroacetyl chloride (1.05 1.2 equiv)
- Triethylamine (TEA) or Pyridine (1.1 1.5 equiv)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Nitrogen or Argon atmosphere
- · Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

#### Procedure:

- To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equiv) and the anhydrous solvent.
- Add the tertiary amine base (e.g., triethylamine or pyridine, 1.1-1.5 equiv) to the solution.[8]
- Cool the stirred solution to 0 °C in an ice bath.



- Slowly add trichloroacetyl chloride (1.05-1.2 equiv), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the cooled amine solution over a period of 15-30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with dilute acid (e.g., 1M HCl), followed by dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude trichloroacetamide.
- Purify the crude product by recrystallization or column chromatography.

# Protocol 2: In Situ Generation of Trichloroacetyl Chloride from Tetrachloroethylene for Amine Acylation

This innovative method avoids the direct handling of the highly toxic and corrosive **trichloroacetyl chloride** by generating it in situ from tetrachloroethylene (TCE) through photo-oxidation.[2][3]

#### Materials:

- Amine or Amine hydrochloride salt
- Tetrachloroethylene (TCE)
- Oxygen (gas)
- Low-pressure mercury lamp (LPML)



Reaction vessel equipped for gas bubbling and UV irradiation

#### Procedure:

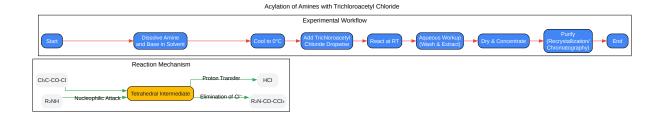
- In a suitable photoreactor, dissolve the amine or amine hydrochloride salt in tetrachloroethylene (TCE).[2]
- Bubble oxygen gas through the solution at a steady rate (e.g., 0.1 L/min).[2]
- While bubbling oxygen, irradiate the reaction mixture with a low-pressure mercury lamp at a temperature of 70-80 °C for a specified time (e.g., 2-3 hours).[2][3]
- After the irradiation period, turn off the lamp and continue to stir the reaction mixture, in some cases at an elevated temperature (e.g., 80-120 °C) for 1-2 hours to ensure complete reaction.[3]
- After cooling the reaction mixture to room temperature, the product can be isolated. If the product precipitates, it can be collected by filtration.[2][3]
- Alternatively, the reaction mixture can be washed with water and extracted with an organic solvent like dichloromethane.[3]
- The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the N-substituted trichloroacetamide.[3]

## **Visualizations**

# **Reaction Mechanism and Experimental Workflow**

The acylation of amines with **trichloroacetyl chloride** proceeds through a nucleophilic addition-elimination mechanism. The general workflow for this reaction is also depicted below.





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Caption: Reaction mechanism and a typical experimental workflow.

# **Logical Relationship of Reaction Components**

The following diagram illustrates the logical relationship between the reactants, reagents, and products in a standard acylation procedure.



# Reactants Reagents & Conditions Amine (Primary or Secondary) Trichloroacetyl Chloride (e.g., Triethylamine) Trichloroacetyl Chloride Reagents & Conditions Anhydrous Solvent (e.g., DCM, THF) O°C to Room Temp.

Logical Relationship of Reaction Components

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